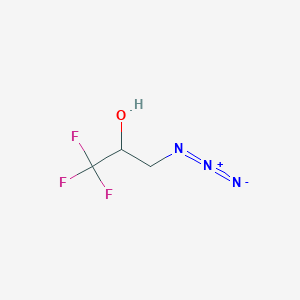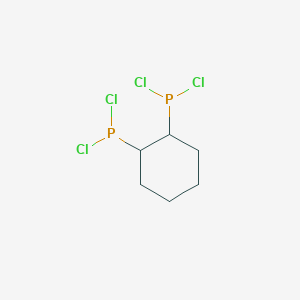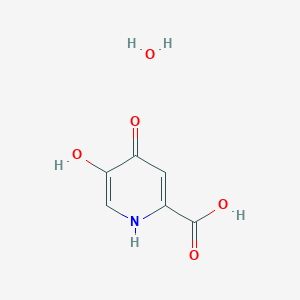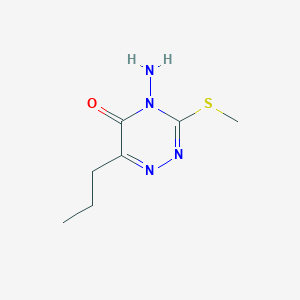
3-Azido-1,1,1-trifluoropropan-2-OL
概要
説明
3-Azido-1,1,1-trifluoropropan-2-OL , also known by its IUPAC name 3-(1-azepanyl)-1,1,1-trifluoro-2-propanol , is a chemical compound with the molecular formula C9H16F3NO . It falls under the category of azido alcohols and is characterized by the presence of an azide group (-N3) and a trifluoromethyl group (CF3) attached to a propan-2-ol backbone .
Molecular Structure Analysis
The molecular structure of 3-Azido-1,1,1-trifluoropropan-2-OL consists of a three-carbon backbone (propan-2-ol) with a trifluoromethyl group (CF3) and an azide group (-N3) attached. The trifluoromethyl group contributes to its lipophilicity, while the azide group offers potential for further chemical modifications .
Chemical Reactions Analysis
3-Azido-1,1,1-trifluoropropan-2-OL can participate in various chemical reactions, including click chemistry , where the azide group reacts with alkynes to form triazoles. Additionally, it may undergo substitution reactions or serve as a precursor for other functionalized compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of New Chemical Compounds : Rayo et al. (2010) described an efficient and environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. This synthesis involves a ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane with long-chain alcohols, useful in the preparation of trifluoromethyl ketones (Rayo et al., 2010).
Stereoselective Generation of Compounds : Shimizu et al. (2003) achieved the stereoselective generation of cis-2-lithio-3-CF3-oxirane through CF3-substituted β-oxido carbenoids. This process is significant in the synthesis of CF3-containing tri- and tetrasubstituted oxiranes and alkenes (Shimizu et al., 2003).
Conformational Properties Study : Zeng et al. (2011) investigated the conformational properties of Azido(difluoro)phosphane, F2PN3, which is a colorless gas that freezes to a glassy solid. This study provides insights into the behavior of such compounds under different conditions (Zeng et al., 2011).
Application in Peptide Synthesis : Tornøe et al. (2002) reported the use of a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, useful in peptide synthesis. This method is efficient and compatible with solid-phase peptide synthesis (Tornøe et al., 2002).
- isotropy and the electronic structure of such complexes, which has implications in the field of magnetochemistry (Schweinfurth et al., 2015).
Diazo Transfer in Aldoses Synthesis : Vasella et al. (1991) demonstrated a high-yielding, simple procedure for the preparation of partially protected or unprotected 2-azido-2-deoxy-aldoses. This method involves diazo transfer from trifluoromethanesulfonyl azide to 2-amino-2-deoxy-glycoses (Vasella et al., 1991).
Fluorescent Imaging in Biological Studies : Zayas et al. (2015) explored the strain-promoted click chemistry of nucleosides and nucleotides with azido groups for efficient formation of fluorescent triazole products. These products are used for direct imaging in cancer cells, demonstrating potential for dynamic measuring and tracking in biomedical research (Zayas et al., 2015).
Magnetic Properties in Coordination Chemistry : Ribas et al. (1999) focused on polynuclear Ni II and Mn II azido bridging complexes, analyzing their structural and magnetic behavior. This research is significant in understanding the magneto-structural correlations in coordination chemistry (Ribas et al., 1999).
作用機序
The specific mechanism of action for 3-Azido-1,1,1-trifluoropropan-2-OL depends on its context and intended use. Researchers may explore its reactivity, biological activity, or potential applications in drug discovery or materials science. Further studies are needed to elucidate its precise mechanisms .
Safety and Hazards
- Hazard Statements : May cause skin, eye, and respiratory irritation. Handle with care .
- Precautionary Statements : Use appropriate protective measures (e.g., gloves, goggles) and work in a well-ventilated area .
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
3-azido-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3O/c4-3(5,6)2(10)1-8-9-7/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPFCFZQSDCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446714 | |
| Record name | 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212758-85-5 | |
| Record name | 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B1654115.png)



![Benzamide, N-[4-[(1,3-dioxobutyl)amino]-2,5-diethoxyphenyl]-](/img/structure/B1654120.png)

![N-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B1654126.png)
![4-[6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridazin-3-yl]thiomorpholine](/img/structure/B1654127.png)

![N-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B1654129.png)
![Methyl 2-[1-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylsulfanylbutanoyl]piperidin-4-yl]acetate](/img/structure/B1654131.png)
![5-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methylpiperazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1654132.png)
